5'-Ethylcarboxamido-2',3'-isopropylideneadenosine
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Overview
Description
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine is a synthetic adenosine derivative It is known for its unique structural modifications which confer specific biochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine typically involves the reaction of ethylamine with β-D-Ribofuranuronoyl chloride and 1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)- (9CI) . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted adenosine derivatives.
Scientific Research Applications
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of cardiovascular and neurological diseases.
Industry: It may be used in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various signaling pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound from which 5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine is derived.
2-Chloroadenosine: Another adenosine derivative with different biochemical properties.
N6-Cyclopentyladenosine: A selective adenosine receptor agonist.
Uniqueness
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications can enhance its stability, selectivity, and efficacy in various applications compared to other adenosine derivatives.
Properties
IUPAC Name |
4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQDKWIAMIECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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